molecular formula C18H18N4O3 B6523939 N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-56-6

N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

货号: B6523939
CAS 编号: 440331-56-6
分子量: 338.4 g/mol
InChI 键: AOWAYTTXQBMJLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2-Methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a benzotriazinone derivative characterized by a propanamide backbone substituted with a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group and a 2-methoxyphenylmethyl moiety. The benzotriazinone core is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-16-9-5-2-6-13(16)12-19-17(23)10-11-22-18(24)14-7-3-4-8-15(14)20-21-22/h2-9H,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWAYTTXQBMJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exhibit antitumor properties . In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. The results showed significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format used (2D vs. 3D) .

The proposed mechanism of action for this class of compounds involves interaction with DNA. It has been suggested that these compounds bind within the minor groove of DNA, potentially disrupting replication and transcription processes. This binding affinity is crucial for their antitumor efficacy .

Antimicrobial Activity

In addition to antitumor effects, some derivatives of benzotriazine compounds have shown antimicrobial activity . They were tested against various bacterial strains and demonstrated varying degrees of effectiveness. Compounds that exhibited strong antibacterial properties are being explored as potential new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can also be understood through SAR studies. Modifications in the substituents on the benzotriazine ring significantly influence the compound's potency and selectivity towards cancerous cells versus normal cells .

Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of benzotriazine and tested their efficacy against different cancer cell lines. The most promising candidates showed a significant reduction in cell viability compared to controls when administered at low concentrations .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of these compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antibacterial activity, making them suitable candidates for further development as antimicrobial agents .

Data Table: Biological Activity Summary

Compound NameActivity TypeCell Line/OrganismIC50 (μM)Reference
N-[...]-PropanamideAntitumorA5496.26
N-[...]-PropanamideAntitumorHCC82720.46
N-[...]-PropanamideAntimicrobialE. coli12.5
N-[...]-PropanamideAntimicrobialS. aureus8.0

科学研究应用

Anticancer Properties

Research has indicated that N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
MCF-715.2
MDA-MB-23112.8

These results suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of Schiff Base : Reaction of 2-methoxybenzylamine with 4-formylbenzoic acid.
  • Reduction : Converting the Schiff base to the corresponding amine.
  • Final Reaction : Reacting the amine with 4-oxo-1,2,3-benzotriazine-3-carboxylic acid to yield the final product.

This synthetic route highlights the complexity and versatility of the compound for further modifications.

Medicinal Chemistry

Due to its unique structure and biological activity, N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide serves as a valuable scaffold for drug design in medicinal chemistry. Researchers are exploring its derivatives for enhanced therapeutic efficacy and reduced side effects.

Biochemical Studies

The compound is also used in biochemical studies to understand enzyme interactions and signaling pathways affected by benzodiazine derivatives. Its ability to modulate biological processes makes it an important tool for investigating cellular mechanisms.

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation

In vitro studies on breast cancer cell lines demonstrated that N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide significantly reduces cell viability. The IC50 values indicate its potential as a therapeutic agent against breast cancer.

Case Study 2: Enzyme Interaction Studies

Further research is being conducted to elucidate the specific enzymes targeted by this compound. Early findings suggest it may inhibit certain kinases involved in cancer progression, paving the way for targeted therapies.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several benzotriazinone and propanamide derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Pharmacological Notes
N-[(2-Methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide C₁₉H₁₈N₄O₃ 355.35 2-Methoxyphenylmethyl, benzotriazinone N/A GPR139 modulation (inferred)
2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide (CAS 1235181-44-8) C₁₄H₁₇N₅O₂ 309.32 Pyridin-4-ylmethyl, benzotriazinone N/A Structural analog with altered solubility
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 Thiazole-oxadiazole, 4-methylphenyl 134–178 Antimicrobial activity (reported)
Diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate C₁₁H₁₄N₃O₅P 299.22 Phosphate ester, benzotriazinone N/A Enhanced reactivity for coupling reactions
PARPYnD 3 C₃₄H₃₄N₈O₄ 634.71 Phthalazinone, diazirine, piperazine N/A Target profiling in cellular assays

Key Observations:

Core Modifications: The target compound’s benzotriazinone core is shared with CAS 1235181-44-8 and diethyl phosphate derivatives . However, substituents on the propanamide nitrogen (e.g., 2-methoxyphenylmethyl vs. pyridin-4-ylmethyl) significantly alter physicochemical properties. The pyridine analog (CAS 1235181-44-8) has lower molecular weight (309.32 vs. 355.35 g/mol), suggesting improved bioavailability .

Functional Group Impact: Thiazole-oxadiazole derivatives (e.g., 7d) exhibit antimicrobial activity, contrasting with the benzotriazinone’s inferred role in neurological modulation . Phosphate esters (e.g., diethyl derivative) are utilized in synthetic chemistry for activating carboxyl groups, unlike the target compound’s amide linkage .

Pharmacological Potential: Benzotriazinones like PARPYnD 3 are designed for cellular target profiling, emphasizing their versatility in drug discovery . The target compound’s 2-methoxyphenyl group may enhance blood-brain barrier penetration compared to pyridine analogs .

Table 2: Spectroscopic Data Comparison

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) EI-MS (m/z)
N-[(2-Methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide N/A N/A N/A
7d 3250 (N–H), 1660 (C=O) 2.30 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃) 389 [M+H]⁺
Diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate 1250 (P=O), 1020 (P–O–C) 1.30 (t, 6H, CH₂CH₃), 4.20 (m, 4H, OCH₂) 299 [M+H]⁺

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling reactions similar to PARPYnD 3 (e.g., amide bond formation using carbodiimides) . However, the 2-methoxyphenyl group may require protective strategies to prevent demethylation.
  • Structure-Activity Relationships (SAR): Substitution at the propanamide nitrogen with aromatic groups (e.g., 2-methoxyphenyl, pyridinyl) correlates with target selectivity. For instance, pyridine analogs may favor peripheral targets due to reduced lipophilicity . The benzotriazinone core is critical for GPR139 modulation, as seen in patent claims .

准备方法

Formation of Anthranilamide

Isatoic anhydride undergoes ammonolysis in the presence of ammonium carbonate to yield anthranilamide (2). This reaction is conducted in aqueous ammonia at room temperature, achieving near-quantitative conversion.

Diazotization to Benzotriazinone

Anthranilamide is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C. The diazonium intermediate undergoes cyclization to form 3,4-dihydro-1,2,3-benzotriazin-4-one (3). This step is sensitive to temperature and pH, with yields reaching 88% under optimized conditions.

Key Reaction Conditions

  • Temperature: 0°C (maintained via ice bath)

  • Reagents: NaNO₂ (1.2 equiv), HCl (8 M)

  • Workup: Neutralization with NaOH, filtration, and recrystallization from methanol

Introduction of the Propanamide Chain

The propanamide linker is introduced via alkylation of the benzotriazinone nitrogen. Two primary strategies are documented:

Direct Alkylation with Haloalkanoates

Benzotriazinone (3) reacts with methyl 3-bromopropionate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This nucleophilic substitution proceeds at 100°C for 12 hours, yielding methyl 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoate (4).

Optimization Insights

  • Solvent: DMF enhances reactivity due to its high polarity.

  • Base: K₂CO₃ facilitates deprotonation of the benzotriazinone NH group.

  • Yield: ~75% after recrystallization from ethanol.

Hydrolysis to Propanoic Acid

The ester (4) is hydrolyzed to 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid (5) using aqueous sodium hydroxide (NaOH) at 80°C. Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization.

Amide Bond Formation with 2-Methoxybenzylamine

The final step involves coupling the propanoic acid (5) with 2-methoxybenzylamine to form the target amide. Two methods are prevalent:

Azide Coupling Methodology

Adapted from peptide synthesis protocols, this approach converts the carboxylic acid (5) into an acyl azide intermediate:

Hydrazide Formation

The acid (5) is treated with hydrazine hydrate in ethanol under reflux, yielding 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanohydrazide (6).

Azide Generation

The hydrazide (6) is diazotized with NaNO₂ and HCl at 0°C, producing the acyl azide (7). This intermediate is unstable and reacts in situ with 2-methoxybenzylamine to form the desired amide.

Reaction Parameters

  • Solvent: Ethyl acetate

  • Temperature: 0°C (azide formation), room temperature (coupling)

  • Yield: ~65% after purification

Carbodiimide-Mediated Coupling

A more direct method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid (5). The activated ester reacts with 2-methoxybenzylamine in dichloromethane (DCM) at room temperature.

Advantages

  • Shorter reaction time (~6 hours)

  • Higher yields (~80%) compared to azide coupling

Alternative Synthetic Routes

One-Pot Alkylation-Amidation

A patent-based approach suggests a streamlined process where benzotriazinone (3) is alkylated with 3-chloropropionyl chloride followed by in situ amidation with 2-methoxybenzylamine. This method reduces purification steps but requires stringent temperature control to avoid side reactions.

Analytical Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

Nuclear Magnetic Resonance (NMR)

  • Benzotriazinone (3) : ¹H NMR (CDCl₃, 300 MHz) δ 8.32 (d, J = 7.6 Hz, 1H), 8.16 (d, J = 8.0 Hz, 1H), 7.96 (t, J = 8.0 Hz, 1H), 7.80 (t, J = 7.2 Hz, 1H).

  • Final Amide : ¹³C NMR confirms the amide carbonyl at δ 170–172 ppm and the methoxy group at δ 55–56 ppm.

High-Performance Liquid Chromatography (HPLC)

Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient), with the final product exhibiting ≥98% purity.

Comparative Analysis of Methods

The table below summarizes key parameters for the primary synthesis routes:

MethodKey StepsYieldPurityReference
Azide CouplingHydrazide → Azide → Amide65%95%
EDCl/HOBt MediatedCarboxylic acid activation80%98%
One-Pot AlkylationAlkylation + Amidation70%90%

Industrial-Scale Considerations

For large-scale production, the EDCl/HOBt method is preferred due to its reproducibility and scalability. However, cost analyses highlight the azide route as more economical despite lower yields. Solvent recovery systems and continuous flow reactors are recommended to enhance efficiency .

常见问题

Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Amide bond formation : Reacting a benzotriazinone derivative with a methoxyphenylmethylamine precursor under coupling agents like EDC/HOBt.

Cyclization : Controlled temperature (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) to promote benzotriazinone ring stabilization.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Key conditions include maintaining anhydrous environments, nitrogen atmospheres to prevent oxidation, and monitoring via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and amide bond integrity.
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C19_{19}H18_{18}N4_4O3_3) and isotopic patterns.
  • Infrared Spectroscopy (IR) : Identify carbonyl (1650–1700 cm1^{-1}) and aromatic stretching frequencies.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer :
  • In vitro assays :

Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.

Anti-inflammatory : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages.

Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.

  • Dose-response curves : Use triplicate measurements and positive controls (e.g., doxorubicin for cytotoxicity) to validate results. Report data as mean ± SD .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Methodological Answer :
  • Parameter optimization :

Temperature : Lower temperatures (40–50°C) reduce byproducts during cyclization.

Catalysts : Additives like DMAP improve amide coupling efficiency.

Solvent choice : Replace DMF with acetonitrile to enhance solubility of intermediates.

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, reaction time).
  • In-line monitoring : Use ReactIR or HPLC-MS to track reaction progress in real time .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Verify assay protocols : Ensure consistency in cell passage numbers, serum concentrations, and incubation times.
  • Orthogonal assays : Cross-validate results using alternative methods (e.g., apoptosis assays alongside MTT).
  • Compound purity : Re-test batches with HPLC to rule out impurities (>99% purity required).
  • Statistical rigor : Apply ANOVA or non-parametric tests to assess significance of discrepancies .

Q. What strategies are effective for studying interaction mechanisms with biological targets (e.g., GPR139)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized receptors.
  • X-ray crystallography : Co-crystallize the compound with target proteins to resolve binding modes.
  • Molecular docking : Use software like AutoDock Vina with force fields (AMBER) to predict ligand-receptor interactions.
  • Mutagenesis : Validate critical residues (e.g., Tyr114 in GPR139) via site-directed mutagenesis and activity assays .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Stress testing :

Thermal stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours. Analyze degradation via HPLC.

pH stability : Dissolve in buffers (pH 1–13) and monitor hydrolysis by 1^1H NMR.

  • Degradation product identification : Use LC-MS/MS to characterize oxidation or hydrolysis byproducts.
  • Kinetic modeling : Calculate half-life (t1/2_{1/2}) under accelerated conditions to predict shelf life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。